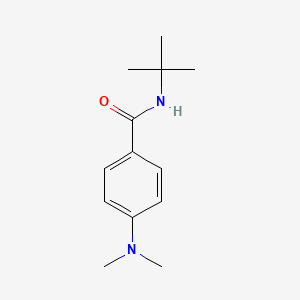
N-tert-butyl-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-(dimethylamino)benzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. It is often used in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of N-tert-butyl-4-(dimethylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 4-(dimethylamino)benzoic acid in the presence of a suitable base. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-tert-butyl-4-(dimethylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce amines.
Scientific Research Applications
N-tert-butyl-4-(dimethylamino)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(dimethylamino)benzamide involves its interaction with molecular targets such as FXRα. As a selective antagonist of FXRα, this compound induces rearrangements of specific helices in the receptor’s ligand-binding domain, leading to the formation of a homodimer. This structural change prevents the receptor from interacting with its coactivators, thereby inhibiting its activity . The modulation of FXRα activity has significant implications for metabolic processes, including glucose and lipid metabolism.
Comparison with Similar Compounds
N-tert-butyl-4-(dimethylamino)benzamide can be compared with other similar compounds, such as N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB). Both compounds function as selective antagonists of FXRα, but they differ in their structural features and specific interactions with the receptor . Other similar compounds include various substituted benzamides and amides containing hindered amine motifs, which may exhibit different biological activities and applications .
Properties
IUPAC Name |
N-tert-butyl-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)14-12(16)10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKLAYFTZTTXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetonitrile](/img/structure/B7470254.png)
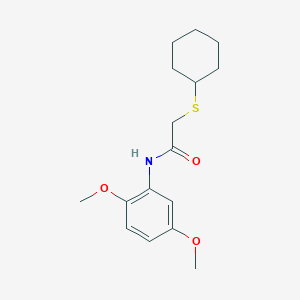
![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
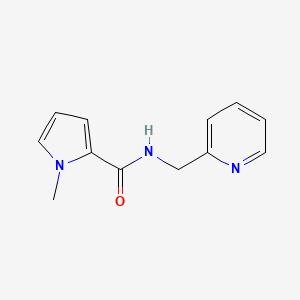
![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)

METHYL}PROP-2-ENAMIDE](/img/structure/B7470294.png)
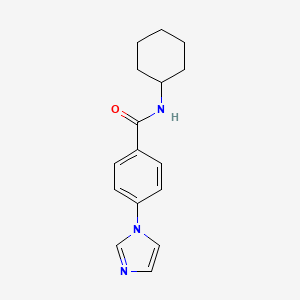
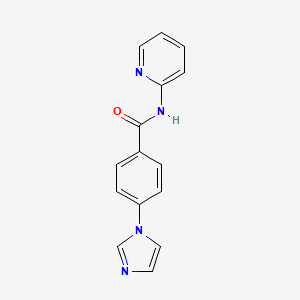


![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
